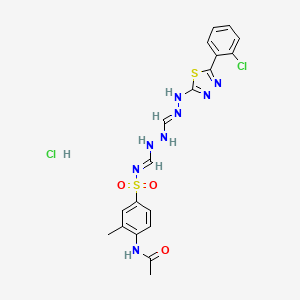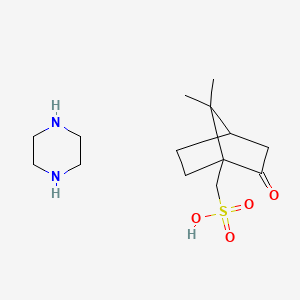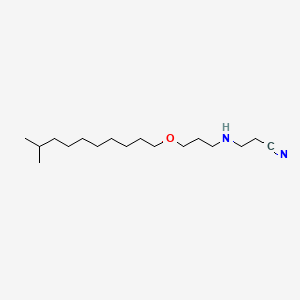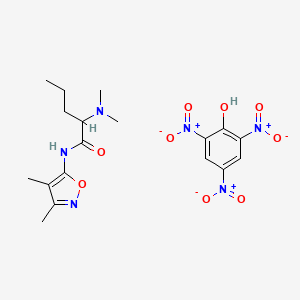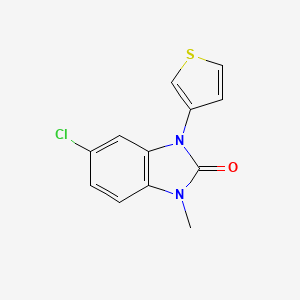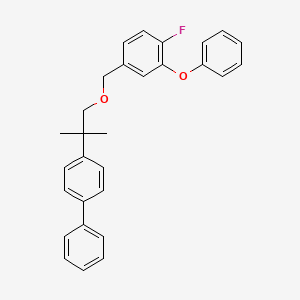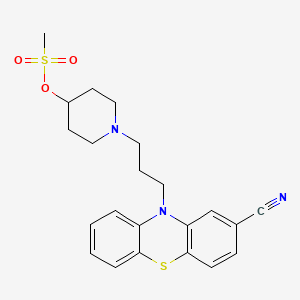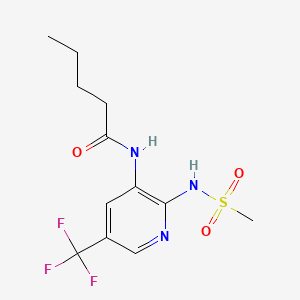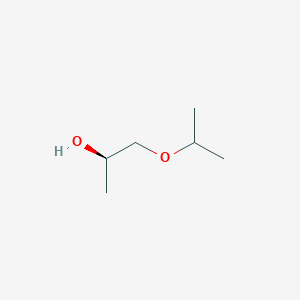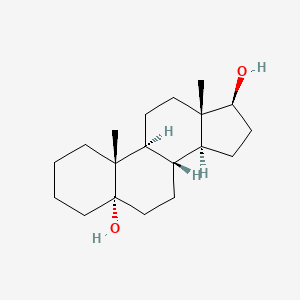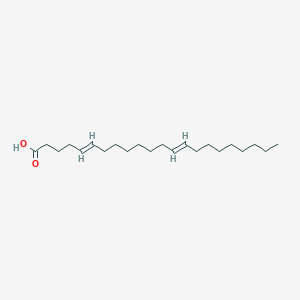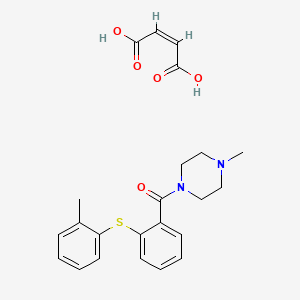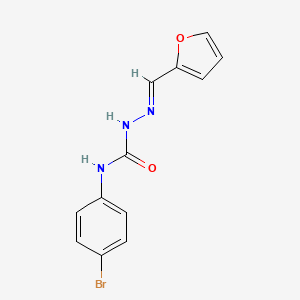
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(p-bromophenyl)semicarbazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Furaldehyde, 4-(p-bromophenyl)semicarbazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
2-Furaldehyde, 4-(p-bromophenyl)semicarbazone can be compared with other similar compounds such as:
2-Furaldehyde semicarbazone: This compound lacks the bromophenyl group and has different chemical and biological properties.
4-Phenyl semicarbazone: This compound has a phenyl group instead of a bromophenyl group, leading to variations in its reactivity and applications.
5-Nitro-2-furaldehyde semicarbazone: This compound contains a nitro group, which significantly alters its chemical behavior and biological activity.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical reactivity and biological properties compared to its analogs.
Properties
CAS No. |
119034-19-4 |
|---|---|
Molecular Formula |
C12H10BrN3O2 |
Molecular Weight |
308.13 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C12H10BrN3O2/c13-9-3-5-10(6-4-9)15-12(17)16-14-8-11-2-1-7-18-11/h1-8H,(H2,15,16,17)/b14-8+ |
InChI Key |
UAIJGAUYEJXSGX-RIYZIHGNSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



